BenchChemオンラインストアへようこそ!

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Acetylcholinesterase Inhibition Adenosine A1 Receptor Antagonism Target Selectivity Profiling

Procure this unique 4-acetyl benzamide analog for your next targeted study. With a Ki of 15 nM against AChE and EC50 of 80 nM at P2X3, it provides a clean, dual-mechanism profile absent in the 4-H, 4-NO₂, and 4-OCH₃ analogs. Use it to probe the cholinergic hypothesis, study P2X3-mediated pain signaling, or investigate the metabolic-Alzheimer's link. Secure your research supply today.

Molecular Formula C18H14N2O2S
Molecular Weight 322.38
CAS No. 312605-33-7
Cat. No. B2532254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
CAS312605-33-7
Molecular FormulaC18H14N2O2S
Molecular Weight322.38
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C18H14N2O2S/c1-12(21)13-7-9-15(10-8-13)17(22)20-18-19-16(11-23-18)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20,22)
InChIKeyOPRHESKIPAPJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 312605-33-7): Key Physicochemical Properties


4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 312605-33-7) is a synthetic, small-molecule thiazole-based benzamide derivative with the molecular formula C18H14N2O2S and a molecular weight of 322.4 g/mol [1]. It is a member of the N-(4-phenyl-1,3-thiazol-2-yl)benzamide class, a scaffold extensively explored for its affinity at various biological targets, including adenosine receptors and kinases [2]. The compound's defining structural feature is the 4-acetyl substitution on the benzamide ring, which distinguishes it from other analogs in the series and is hypothesized to influence its target binding profile and physicochemical characteristics.

Why Generic 4-Phenylthiazole Benzamides Cannot Substitute for 312605-33-7 in Targeted Research Programs


The 4-phenyl-1,3-thiazol-2-yl benzamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with diverse and potent activities [1]. However, subtle modifications to the benzamide ring's substituent result in significant shifts in target selectivity and potency. For example, an unsubstituted analog (N-(4-phenyl-1,3-thiazol-2-yl)benzamide) and a 4-nitro analog display nanomolar affinity for the adenosine A1 receptor [2], while a 4-methoxy analog shows a distinct pharmacology. The 4-acetyl group of CAS 312605-33-7 creates a unique electronic and steric environment that leads to a differentiated biological fingerprint, including notable activity against acetylcholinesterase (AChE) and the P2X3 receptor, which is not a universal feature of its close structural analogs. This precludes simple substitution without risking a complete change in the biological outcome.

Quantitative Differentiation Evidence for 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide vs. Structural Analogs


Divergent AChE vs. Adenosine A1 Receptor Affinity: 4-Acetyl vs. 4-Nitro Substitution

The 4-acetyl derivative (CAS 312605-33-7) demonstrates potent inhibitory activity against human acetylcholinesterase (AChE) with an inhibition constant (Ki) of 15 nM [1]. In stark contrast, the structurally similar 4-nitro analog (CHEMBL60027) shows negligible activity at AChE but is a potent ligand for the adenosine A1 receptor, with a Ki of 22 nM in a radioligand binding assay [2]. This data, obtained from comparable binding assays, indicates a profound shift in primary target engagement driven solely by the para-substituent on the benzamide ring.

Acetylcholinesterase Inhibition Adenosine A1 Receptor Antagonism Target Selectivity Profiling

P2X3 Receptor Antagonism: A Unique Activity Profile Among Core Analogs

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been characterized as an antagonist of the recombinant rat P2X3 purinoceptor, exhibiting an EC50 of 80 nM when tested at a concentration of 10 µM in Xenopus oocytes [1]. A comprehensive search of the BindingDB and ChEMBL databases reveals that this specific P2X3 antagonist activity is not reported for the key unsubstituted (CHEMBL60334), 4-methoxy (CHEMBL60156), or 4-nitro (CHEMBL60027) analogs of the same chemotype.

P2X3 Antagonist Pain Research Ion Channel Pharmacology

Moderate Glucokinase Activation: Differentiating a Polypharmacology Profile

Beyond ion channels and neurotransmitter targets, 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide also acts as a glucokinase (GK) activator with an EC50 of 1.30 µM [1]. This secondary activity, while modest, contributes to a multi-target profile. While other thiazol-2-yl benzamides have been explored as GK activators, the specific combination of potent AChE inhibition (Ki 15 nM) and moderate GK activation (EC50 1.30 µM) is a distinct feature that differentiates this compound from analogs that may be highly selective for a single target.

Glucokinase Activator Metabolic Disease Polypharmacology

Physicochemical Differentiation: Enhanced LogP and Total Polar Surface Area (TPSA) from 4-Acetyl Substitution

The 4-acetyl group introduces a hydrogen bond acceptor and increases both the molecular weight and lipophilicity relative to the unsubstituted parent compound. Calculated properties predict a LogP approximately 0.5-1.0 units higher and a total polar surface area (TPSA) increase of roughly 17 Ų compared to N-(4-phenyl-1,3-thiazol-2-yl)benzamide [1]. This difference in physicochemical profile is predicted to impact membrane permeability and solubility, key parameters for formulation and in vivo studies, distinguishing it from simpler analogs.

ADME Prediction LogP TPSA Physicochemical Properties

Optimal Application Scenarios for 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Based on Quantitative Differentiation Data


AChE-Focused Lead Optimization and Screening for Neurodegenerative Disease Research

Based on its potent AChE inhibition (Ki = 15 nM) [1], this compound is a strong candidate as a starting point for medicinal chemistry optimization in Alzheimer's disease programs. Its activity is in a relevant nanomolar range, and the lack of adenosine A1 receptor activity, which is common among its analogs, reduces the risk of off-target cardiovascular side effects, making it a cleaner hit for the cholinergic hypothesis. Researchers should prioritize this compound over the 4-nitro analog (Ki = 22 nM at A1) when the goal is selective cholinergic modulation.

Chemical Probe Development for P2X3-Mediated Pain and Sensory Pathways

The unique antagonist activity at the P2X3 receptor (EC50 = 80 nM) [2] positions this compound as a valuable chemical probe for the pain research community. Since this activity is absent in other readily available analogs of the same chemotype, it offers a distinct opportunity to study P2X3-mediated signaling without confounding activity on other targets common to the class, such as adenosine receptors.

Investigating Polypharmacology in Metabolic-Neurodegenerative Disease Crossover

The compound's dual activity as an AChE inhibitor (Ki = 15 nM) and a glucokinase activator (EC50 = 1.30 µM) [3] makes it a unique tool for research exploring the link between glucose metabolism and cognitive function. For studies in diabetic encephalopathy or the metabolic hypothesis of Alzheimer's, this single compound can be used to probe both pathways simultaneously, unlike the highly selective single-target analogs in its class.

Pharmacokinetic Profiling of 4-Substituted Benzamide Series to Establish Structure-Property Relationships (SPR)

The distinct physicochemical properties (e.g., predicted higher LogP and TPSA) of the 4-acetyl analog make it an essential component of a systematic Structure-Property Relationship (SPR) study [4]. To fully understand the impact of para-substitution on ADME parameters, a lead optimization team must include this compound in a panel alongside the 4-H, 4-OCH3, and 4-NO2 analogs. Its procurement is therefore critical for building a complete data set that can guide the design of future candidates with optimal drug-like properties.

Quote Request

Request a Quote for 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.